Cas no 881459-83-2 (propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate)

Propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate is a synthetic organic compound featuring a formylphenoxyacetate backbone with an ethoxy substituent. Its structure combines an aromatic aldehyde group with an ester linkage, offering reactivity for further chemical modifications. The compound is useful in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The presence of both formyl and ethoxy groups enhances its versatility in nucleophilic addition or condensation reactions. The isopropyl ester moiety contributes to improved solubility in organic solvents, facilitating purification and handling. This compound’s balanced reactivity and stability make it a valuable building block in fine chemical applications.
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate structure
881459-83-2 structure
Product name:propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
CAS No:881459-83-2
MF:C14H18O5
MW:266.289724826813
MDL:MFCD08555100
CID:1921439
PubChem ID:17245129

propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • AKOS B029324
    • ACETIC ACID, (2-ETHOXY-4-FORMYLPHENOXY)-, 1-METHYLETHYL ESTER
    • ART-CHEM-BB B029324
    • VITAS-BB TBB002590
    • isopropyl (2-ethoxy-4-formylphenoxy)acetate
    • (2-ETHOXY-4-FORMYLPHENOXY)-ACETIC ACID 1-METHYLETHYL ESTER
    • Isopropyl 2-(2-ethoxy-4-formylphenoxy)acetate
    • propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
    • MDL: MFCD08555100
    • Inchi: 1S/C14H18O5/c1-4-17-13-7-11(8-15)5-6-12(13)18-9-14(16)19-10(2)3/h5-8,10H,4,9H2,1-3H3
    • InChI Key: YANYJMQNHFMGOT-UHFFFAOYSA-N
    • SMILES: C1(OCC)C=C(C=CC=1OCC(OC(C)C)=O)C=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8

propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-230625-0.1g
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
881459-83-2 95%
0.1g
$66.0 2024-06-20
Enamine
EN300-230625-1.0g
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
881459-83-2 95%
1.0g
$256.0 2024-06-20
Enamine
EN300-230625-0.25g
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
881459-83-2 95%
0.25g
$92.0 2024-06-20
abcr
AB500169-250 mg
Isopropyl (2-ethoxy-4-formylphenoxy)acetate
881459-83-2
250MG
€176.40 2022-03-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369965-50mg
Isopropyl 2-(2-ethoxy-4-formylphenoxy)acetate
881459-83-2 98%
50mg
¥1382.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369965-5g
Isopropyl 2-(2-ethoxy-4-formylphenoxy)acetate
881459-83-2 98%
5g
¥17381.00 2024-04-27
1PlusChem
1P00JFJZ-100mg
isopropyl (2-ethoxy-4-formylphenoxy)acetate
881459-83-2 95%
100mg
$140.00 2024-04-20
A2B Chem LLC
AJ05823-50mg
isopropyl (2-ethoxy-4-formylphenoxy)acetate
881459-83-2 95%
50mg
$250.00 2024-04-19
Enamine
EN300-230625-5.0g
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
881459-83-2 95%
5.0g
$743.0 2024-06-20
abcr
AB500169-500 mg
Isopropyl (2-ethoxy-4-formylphenoxy)acetate
881459-83-2
500MG
€209.50 2022-03-24

Additional information on propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate

Research Briefing on Propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 881459-83-2) in Chemical Biomedicine

Propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 881459-83-2) has recently emerged as a compound of significant interest in chemical biomedicine due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activities, and pharmacological potential. The compound's distinctive chemical structure, featuring both formyl and ethoxy functional groups, makes it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Recent studies have demonstrated that propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate exhibits notable inhibitory effects on key inflammatory mediators such as COX-2 and TNF-α. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed 60-75% inhibition of these mediators at concentrations as low as 10 μM, suggesting its potential as a novel anti-inflammatory agent. The research team employed molecular docking studies to elucidate the compound's binding interactions with these protein targets, providing valuable insights for structure-activity relationship optimization.

In the field of oncology, preliminary investigations have revealed promising anticancer properties of 881459-83-2. A recent in vitro study conducted by researchers at the National Cancer Institute demonstrated selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 15-25 μM. Interestingly, the compound showed minimal toxicity toward normal human fibroblast cells at these concentrations, indicating a favorable therapeutic window. Mechanistic studies suggest that its anticancer activity may be mediated through the induction of apoptosis via the mitochondrial pathway.

The synthetic accessibility of propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate has been another area of active research. A 2024 publication in Organic Process Research & Development described an optimized three-step synthesis route with an overall yield of 68%, representing a significant improvement over previous methods. The new protocol employs greener solvents and catalysts, aligning with current trends in sustainable pharmaceutical manufacturing. This advancement in synthetic methodology is expected to facilitate further preclinical evaluation of the compound.

Despite these promising findings, several challenges remain before clinical translation can be considered. Current research gaps include the need for comprehensive pharmacokinetic studies, detailed toxicological profiling, and formulation optimization to enhance the compound's bioavailability. Future research directions should focus on these aspects while continuing to explore the full therapeutic potential of this intriguing molecule in various disease models.

In conclusion, propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate (881459-83-2) represents a compelling case study in modern drug discovery, where careful optimization of a relatively simple chemical scaffold can yield compounds with significant therapeutic potential. The ongoing research on this molecule exemplifies the continued importance of phenolic derivatives in medicinal chemistry and underscores the value of systematic structure-activity relationship studies in drug development.

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